3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
Description
3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitrile group attached to a propenenitrile backbone
Properties
IUPAC Name |
3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFNAAMKVRGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may be mediated through the modulation of enzyme activities or interactions with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile
- 3-chloro-3-(4-methylphenyl)prop-2-enenitrile
- 3-chloro-3-(4-hydroxyphenyl)prop-2-enenitrile
Uniqueness
3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a prop-2-ene backbone with a chlorine atom and a methoxy-substituted phenyl group. Its molecular formula is , and it features significant polarity due to the nitrile group, enhancing its solubility in various solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction may alter the function of enzymes involved in critical cellular pathways.
- Receptor Modulation : The presence of the chlorine and methoxy groups enhances its binding affinity to certain receptors, potentially modulating receptor signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in vitro, suggesting potential as an anticancer agent .
- Anti-inflammatory Properties : Some research suggests that similar compounds may exhibit anti-inflammatory effects, although further studies are needed to confirm these findings.
- Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its pain-relief capabilities.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
- Inflammation Pathway Modulation : Research exploring its anti-inflammatory potential revealed that the compound may downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
